molecular formula C23H26N4OS B296590 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No. B296590
M. Wt: 406.5 g/mol
InChI Key: LRACLWPYFCTBOB-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPT is a thiazole derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one has also been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one may act by inhibiting various enzymes and signaling pathways involved in cellular processes such as cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one has also been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one in lab experiments is its potential therapeutic applications. 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one has been shown to exhibit various activities that make it a promising candidate for further research. However, one limitation of using 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one in lab experiments is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one research. One potential area of research is the development of 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one-based fluorescent probes for imaging applications. Another potential area of research is the exploration of 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one's antitumor and antiviral activities for potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one and to optimize its synthesis and purification methods.
In conclusion, 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one for therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one involves the reaction of 4-benzylpiperazine with 4-dimethylaminobenzaldehyde and 2-aminothiazole. The reaction is carried out in the presence of a catalyst such as p-toluene sulfonic acid and a solvent such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one.

properties

Molecular Formula

C23H26N4OS

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-2-(4-benzylpiperazin-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C23H26N4OS/c1-25(2)20-10-8-18(9-11-20)16-21-22(28)24-23(29-21)27-14-12-26(13-15-27)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3/b21-16-

InChI Key

LRACLWPYFCTBOB-PGMHBOJBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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